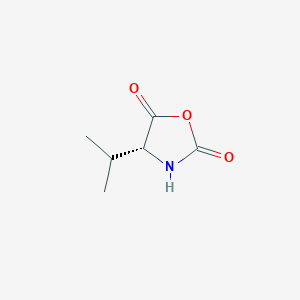

(R)-4-Isopropyloxazolidine-2,5-dione

Description

Significance of Stereochemistry and Chiral Scaffolds in Advanced Chemical Synthesis

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a fundamental concept in chemistry because this spatial arrangement can profoundly influence a molecule's physical, chemical, and biological properties. organic-ese.comiitk.ac.inwikipedia.org Molecules that have the same chemical formula and connectivity but differ in their 3D orientation are known as stereoisomers. wikipedia.orgyoutube.com A crucial sub-class of stereoisomers are enantiomers, which are non-superimposable mirror images of each other, often described as having a "handedness." iitk.ac.in

The significance of this is most pronounced in biological systems, where receptors, enzymes, and other biological targets are themselves chiral. Consequently, two enantiomers of a drug can exhibit vastly different biological activities; one may be therapeutic while the other is inactive or even harmful, as famously illustrated by the thalidomide (B1683933) case. organic-ese.comwikipedia.org This necessitates the development of synthetic methods that can produce a single, desired enantiomer, a field known as asymmetric synthesis. rijournals.com

To achieve this control, chemists often employ chiral scaffolds or building blocks. These are enantiomerically pure molecules that serve as a template or starting point, guiding subsequent chemical reactions to proceed with a specific stereochemical outcome. nih.govbuchler-gmbh.comnih.gov By incorporating a known chiral center into a molecule, chemists can create new stereocenters in a predictable manner, a strategy central to the synthesis of pharmaceuticals, agrochemicals, and other complex, high-value compounds. buchler-gmbh.comresearchgate.netnih.gov

Overview of N-Carboxyanhydrides (NCAs) as Activated Amino Acid Derivatives

(R)-4-Isopropyloxazolidine-2,5-dione belongs to a family of compounds known as α-amino acid N-carboxyanhydrides (NCAs), also historically called Leuchs' anhydrides. wikipedia.orgacs.org These compounds are heterocyclic derivatives of amino acids, featuring a five-membered oxazolidine-2,5-dione (B1294343) ring. acs.org NCAs are considered "activated" amino acid derivatives because the anhydride (B1165640) structure makes them highly reactive toward nucleophiles. acs.org

Their primary mode of reaction is through ring-opening polymerization (ROP), where a nucleophile (an initiator) attacks the carbonyl group, leading to the opening of the ring and the formation of an amide bond. wikipedia.orgmdpi.com A key advantage of this reaction is that the only byproduct is carbon dioxide, which is a gas and easily removed, simplifying purification. acs.org This clean and efficient reactivity has made NCAs the principal monomers for the synthesis of high-molecular-weight polypeptides. wikipedia.orgrsc.org These synthetic polypeptides have found numerous applications in materials science and biomedicine, including in drug delivery systems, tissue engineering, and as synthetic mimics of natural proteins. acs.orgrsc.orgrsc.org

Historical Development and Evolution of Oxazolidine-2,5-diones as Chiral Building Blocks and Reactive Intermediates

The history of oxazolidine-2,5-diones dates back to the early 20th century. Hermann Leuchs first reported their synthesis in 1906 by heating N-alkoxycarbonyl amino acid chlorides under vacuum. wikipedia.orgacs.org This method, however, required relatively high temperatures that could lead to the decomposition of some NCAs. wikipedia.org

A significant advancement came in 1950 with the Fuchs-Farthing method, which involved the direct reaction of an amino acid with phosgene (B1210022) (or its safer solid equivalent, triphosgene). acs.orgacs.orgrsc.org This became the most common method for preparing NCAs for many decades due to its efficiency. rsc.org However, the extreme toxicity of phosgene has driven the development of alternative, safer synthetic routes in recent years. rsc.orgacs.org

Modern methods focus on phosgene-free approaches. These include the use of coupling reagents like n-propylphosphonic anhydride (T3P) to cyclize N-protected amino acids or the direct use of carbon dioxide as a C1 building block under specific activating conditions. acs.orgrsc.orgresearchgate.net The evolution of these synthetic methods reflects a broader trend in chemistry toward greener and safer processes, allowing for the on-demand production of NCAs without requiring highly specialized handling of hazardous materials. acs.orgresearchgate.net This has made these valuable chiral building blocks more accessible for a wider range of research applications.

Research Scope and Focus on this compound within Modern Chemical Science

This article focuses specifically on This compound . This compound is the N-carboxyanhydride derivative of the naturally occurring amino acid D-valine (the enantiomer of the more common L-valine). It is a chiral building block that provides chemists with a reactive synthon containing a predefined stereocenter.

Its utility lies in its application as a key intermediate in asymmetric synthesis. lookchem.com The isopropyl group and the (R)-configuration at the 4-position of the oxazolidine-2,5-dione ring allow for the stereocontrolled introduction of a valine residue into a target molecule. It is particularly valuable in the synthesis of peptides, peptidomimetics, and other complex organic molecules where precise control of stereochemistry is paramount for achieving the desired biological or material properties. lookchem.com The study of this specific NCA provides a clear example of how fundamental principles of stereochemistry and reactive intermediates are applied in contemporary chemical research.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 43089-05-0 |

| Molecular Formula | C₆H₉NO₃ |

| Molecular Weight | 143.14 g/mol scbt.com |

| Appearance | White to off-white solid |

| Chirality | (R)-configuration |

| Synonyms | D-Valine N-Carboxyanhydride, (R)-4-(1-methylethyl)-2,5-oxazolidinedione |

Table 2: Comparison of Selected Synthesis Methods for α-Amino Acid N-Carboxyanhydrides (NCAs)

| Method | Key Reagents | Typical Conditions | Byproducts | Reference |

|---|---|---|---|---|

| Leuchs Method | N-alkoxycarbonyl amino acid chloride | Heat (50-70 °C), vacuum | Alkyl halide | wikipedia.orgacs.org |

| Fuchs-Farthing Method | Unprotected amino acid, Phosgene (or Triphosgene) | Anhydrous solvent (e.g., THF) | Hydrogen chloride | acs.orgacs.org |

| T3P-Mediated Cyclization | Boc-protected amino acid, Propylphosphonic anhydride (T3P) | Organic solvent (e.g., Ethyl acetate), Pyridine | Phosphonic acid byproducts | acs.org |

| Direct CO₂ Method | Unprotected amino acid, Carbon dioxide (CO₂), T3P | Pressurized CO₂, Acetonitrile (B52724), 40 °C | Phosphonic acid byproducts | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-propan-2-yl-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-3(2)4-5(8)10-6(9)7-4/h3-4H,1-2H3,(H,7,9)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCNNYXFGGTEMT-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C(=O)OC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 4 Isopropyloxazolidine 2,5 Dione

Stereocontrolled Synthesis from Chiral Amino Acid Precursors

The synthesis of (R)-4-Isopropyloxazolidine-2,5-dione invariably begins with its chiral precursor, L-valine. The stereochemical integrity of the final product is paramount, and various methods have been developed to achieve this with high fidelity.

Classical Leuchs and Fuchs-Farthing Cyclization Routes

The foundational methods for the synthesis of amino acid NCAs are the Leuchs and Fuchs-Farthing routes. These classical approaches have been instrumental in providing access to a wide array of NCAs, including this compound. wikipedia.org

The Fuchs-Farthing method involves the direct treatment of an unprotected amino acid with phosgene (B1210022). mdpi.com This approach is often favored for its directness and efficiency. For the synthesis of (S)-4-Isopropyloxazolidine-2,5-dione, a suspension of L-valine in a suitable solvent like dry tetrahydrofuran (B95107) (THF) is treated with a solution of phosgene. The reaction mixture is typically heated to facilitate the cyclization, resulting in a clear solution from which the product can be isolated in high yield. One reported procedure using this method achieved a quantitative yield of the crystalline product.

The Leuchs method, on the other hand, starts with an N-alkoxycarbonyl protected amino acid, which is then treated with a halogenating agent to form an amino acid chloride that subsequently cyclizes upon heating. wikipedia.org While effective, this method can require higher temperatures, which may lead to the decomposition of some sensitive NCAs. wikipedia.org

| Method | Starting Material | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Fuchs-Farthing | L-Valine | Phosgene | Tetrahydrofuran (THF) | 45 °C | Quantitative |

The high toxicity of phosgene gas has driven the development and adoption of safer alternatives that can generate phosgene in situ. Diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) are solid and liquid reagents, respectively, that are easier and safer to handle than gaseous phosgene. mdpi.com

Triphosgene, in particular, has become a popular reagent for NCA synthesis. In a typical procedure, the amino acid is suspended in an anhydrous solvent, and triphosgene is added, often in the presence of a base to scavenge the HCl byproduct. For the synthesis of L-valine NCA, yields in the range of 65-83% have been reported using triphosgene in an anhydrous ethyl acetate (B1210297) and triethylamine (B128534) system. whiterose.ac.uk

| Reagent | Starting Material | Solvent/Base System | Yield |

|---|---|---|---|

| Triphosgene | L-Valine | Ethyl Acetate / Triethylamine | 65-83% |

Green Chemistry and Sustainable Synthetic Pathways

In recent years, the principles of green chemistry have spurred the development of more environmentally benign and sustainable methods for chemical synthesis. This is particularly relevant for the synthesis of NCAs, given the hazardous nature of traditional reagents.

The use of carbon dioxide as a renewable and non-toxic C1 feedstock is a significant goal in green chemistry. While the direct synthesis of this compound from L-valine and CO2 has not been extensively detailed, research into the synthesis of related oxazolidinone structures from CO2 and aziridines showcases the potential of this approach. whiterose.ac.ukbohrium.comresearchgate.netnih.gov These methods often employ catalytic systems to facilitate the cycloaddition of CO2 under relatively mild conditions, offering a promising avenue for future sustainable NCA synthesis. whiterose.ac.ukbohrium.comresearchgate.netnih.gov

A novel and safer approach to phosgenation involves the "photo-on-demand" generation of phosgene from chloroform (B151607) (CHCl3). mdpi.comnih.govacs.orgazom.com This method utilizes photo-irradiation to convert chloroform into phosgene in situ, thereby avoiding the storage and handling of large quantities of the toxic gas. mdpi.comnih.govacs.orgazom.com The reaction can be controlled by light, making it a safer and more convenient process. mdpi.comnih.gov

This technique has been successfully applied to the synthesis of a series of NCAs, including L-valine NCA. In a reported procedure, a mixture of L-valine in chloroform and acetonitrile (B52724) is irradiated with a low-pressure mercury lamp at 60-70 °C under oxygen bubbling. This method resulted in a 93% conversion to the NCA, with an isolated yield of 82%. nih.gov

| Starting Material | Reagent Source | Solvent System | Conditions | Conversion | Isolated Yield |

|---|---|---|---|---|---|

| L-Valine | Chloroform (CHCl3) | CHCl3 / Acetonitrile | Photo-irradiation, 60-70 °C, O2 bubbling | 93% | 82% |

Modern Flow Chemistry and Micro-Reactor Techniques for Scalable Production

The transition from traditional batch processing to continuous flow chemistry and micro-reactor technology marks a significant advancement in the synthesis of N-carboxyanhydrides (NCAs). These modern techniques offer superior control over reaction parameters, leading to enhanced safety, improved product quality, and greater scalability. cranfield.ac.ukscite.ai

Flow chemistry involves conducting reactions in a continuously flowing stream through small-volume microreactors. nih.gov This approach provides exceptional heat transfer and rapid mixing, ensuring uniform and precisely controlled reaction conditions. scite.ai For NCA synthesis, which is often exothermic and involves sensitive reagents, this level of control is paramount. A key innovation is the use of microflow reactors to perform a "basic-to-acidic flash switch". thieme-connect.com In this method, the amino acid sodium salt is mixed with a weak base like N-methylmorpholine to prevent racemization and then rapidly combined with a phosgene equivalent in the microreactor. thieme-connect.com This process allows for the synthesis of the NCA in mere seconds (e.g., 0.1 seconds residence time) without the polymerization or hydrolysis that can occur under harsher, prolonged acidic conditions typical of batch synthesis. thieme-connect.com

The scalability of flow processes is a major advantage for industrial applications. cranfield.ac.uk Instead of re-optimizing conditions for larger vessels, production can be increased by operating multiple micro-reactors in parallel or by extending the operational time of a continuous run. cranfield.ac.uk This "numbering-up" or "smart scaling out" approach bypasses the challenges associated with heat and mass transfer in large batch reactors. cranfield.ac.uk Furthermore, flow chemistry has been shown to dramatically accelerate related processes like NCA ring-opening polymerization (ROP), achieving in one instance 92% conversion in 40 minutes, compared to 6 hours required in a batch process. nih.gov This acceleration is attributed to the high surface-area-to-volume ratio of micro-channels, which facilitates the efficient removal of by-products like CO2. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for NCA Synthesis & Polymerization

| Parameter | Batch Processing | Flow Chemistry / Micro-reactor |

|---|---|---|

| Reaction Time | Often hours (e.g., 6 hours for 92% polymerization conversion) nih.gov | Seconds to minutes (e.g., 0.1s for NCA synthesis, 40 min for 92% polymerization conversion) thieme-connect.comnih.gov |

| Process Control | Difficult to maintain uniform temperature and mixing, especially at scale. | Precise control over temperature, pressure, and mixing due to high surface-area-to-volume ratio. scite.ai |

| Scalability | Challenging; requires re-optimization of conditions for larger vessels. cranfield.ac.uk | Straightforward; achieved by parallelization or extended run times ("numbering-up"). cranfield.ac.uk |

| Safety | Handling of hazardous reagents (e.g., phosgene) and managing exotherms at large scale is risky. | Small reaction volumes minimize risk; better heat management prevents thermal runaways. thieme-connect.comkth.se |

| Product Purity | Prone to side reactions like polymerization and hydrolysis, leading to more impurities. thieme-connect.com | Rapid processing under controlled conditions minimizes by-product formation. thieme-connect.com |

Enantioselective Deracemization and Chiral Enrichment Strategies for Oxazolidine-2,5-diones

Achieving high enantiomeric purity is essential for the application of this compound. While direct asymmetric synthesis is one route, strategies to resolve or deracemize racemic mixtures of the precursor amino acid or the NCA itself are of significant interest. Dynamic kinetic resolution (DKR) and photochemical deracemization represent two powerful approaches. nih.govwikipedia.org

DKR is a method where a racemic mixture is converted entirely into a single, desired enantiomer, offering a theoretical yield of 100%. wikipedia.org This process combines a rapid and reversible racemization of the starting material with a highly stereoselective reaction that consumes only one of the enantiomers. princeton.edu For β-branched amino acids like valine, biocatalytic DKR using transaminase enzymes has proven effective. nih.govchemrxiv.org By selecting a thermophilic enzyme that can operate at elevated pH and temperature, the racemization of the α-keto acid precursor is facilitated, allowing the enzyme to selectively transaminate one enantiomer to the desired L- or D-amino acid with high diastereocontrol and enantioselectivity. nih.gov

A more direct approach involves the deracemization of the NCA molecule itself. Recent research has demonstrated a photochemical method where a racemic NCA is irradiated in the presence of a chiral catalyst, such as a derivative of benzophenone. nih.govd-nb.info This process has been shown to produce enantioenriched NCAs with up to 98% enantiomeric excess (ee). nih.govresearchgate.net The enantioenriched NCA is highly reactive and is typically used immediately in subsequent reactions, such as peptide bond formation, to generate enantiopure products. nih.govd-nb.info

Table 2: Chiral Enrichment Strategies for Oxazolidine-2,5-diones & Precursors

| Strategy | Description | Key Features & Reported Efficiency |

|---|---|---|

| Dynamic Kinetic Resolution (DKR) | Combines in-situ racemization of the starting material with an enantioselective reaction. wikipedia.org | Can theoretically achieve 100% yield of a single enantiomer. Biocatalytic methods using transaminases show high diastereo- and enantioselectivity for amino acid precursors. nih.govchemrxiv.org |

| Photochemical Deracemization | Uses a chiral catalyst and light to convert a racemic NCA into an enantioenriched mixture. nih.gov | Achieves high enantiomeric excess (up to 98% ee). The unstable enantioenriched NCA is used in-situ for subsequent transformations. nih.govresearchgate.net |

| Phase-Transfer Catalysis | Utilizes a chiral phase-transfer catalyst to promote the dynamic kinetic resolution of N-protected amino acid esters via base hydrolysis. acs.org | Affords hydrolyzed products in good yields with high enantiomeric ratios (up to 96:4 er). acs.org |

Purification Methodologies for High-Purity Monomer Acquisition

The purity of the this compound monomer is crucial, as impurities can interfere with subsequent polymerization reactions. researchgate.net Common contaminants from the synthesis, particularly when using phosgene-based reagents, include hydrogen chloride (HCl) and the hydrochloride salt of the unreacted amino acid. tandfonline.com Several methods have been developed to remove these and other by-products effectively.

Recrystallization is a traditional and effective purification technique for solid NCAs. illinois.edu It involves dissolving the crude product in a suitable solvent and allowing it to slowly crystallize, leaving impurities behind in the solution. illinois.edu However, the process can be slow, requires significant expertise to identify the correct solvent systems, and is not suitable for NCAs that are oils, low-melting solids, or difficult to crystallize. acs.orgacs.org

Flash column chromatography over silica (B1680970) gel has emerged as a rapid and broadly applicable method for purifying NCAs. acs.orgnih.gov This technique is performed under anhydrous conditions and is highly effective at removing all common impurities, including acidic contaminants that can hinder polymerization. researchgate.netacs.org A significant advantage of flash chromatography is its utility for purifying NCAs that are difficult or impossible to recrystallize. nih.gov It is often faster than recrystallization and can lead to improved yields of the pure monomer. acs.org

For large-scale preparations, a simple filtration through diatomaceous earth (celite) has been shown to be a highly effective purification step. tandfonline.com This method is particularly adept at removing insoluble impurities, such as the HCl salt of the unreacted amino acid. This technique can be integrated into a large-scale synthesis process, yielding highly purified NCAs suitable for producing polymers without low-molecular-weight by-products. tandfonline.com

Table 3: Comparison of NCA Purification Methodologies

| Methodology | Principle | Advantages | Limitations |

|---|---|---|---|

| Recrystallization | Differential solubility of the NCA and impurities in a solvent system. illinois.edu | Can yield exceptionally pure, crystalline material. | Slow, requires expertise, not suitable for all NCAs (oils, low-melting solids), potential for low yields. acs.orgacs.org |

| Flash Chromatography | Differential adsorption of the NCA and impurities on a stationary phase (silica gel). acs.org | Rapid, general applicability, effective for non-crystalline NCAs, removes a wide range of impurities. acs.orgnih.gov | Requires anhydrous conditions and solvents; may not be as easily scalable as filtration methods. tandfonline.com |

| Filtration (Diatomaceous Earth) | Physical removal of insoluble particulate impurities from a solution of the crude NCA. tandfonline.com | Simple, rapid, and highly amenable to large-scale (>100 g) preparations. tandfonline.com | Primarily removes insoluble contaminants; may not remove soluble impurities. |

Fundamental Reactivity and Reaction Mechanisms of R 4 Isopropyloxazolidine 2,5 Dione

Ring-Opening Reactions with Various Nucleophiles

The ring-opening of (R)-4-isopropyloxazolidine-2,5-dione can be initiated by a variety of nucleophiles, including primary and secondary amines, alcohols, and water. These reactions typically proceed via two principal mechanisms: the normal amine mechanism (NAM) and the activated monomer mechanism (AMM) acs.orgdcu.ie. The operative mechanism is largely dependent on the nature of the initiator and the reaction conditions dcu.ie.

Under the Normal Amine Mechanism (NAM) , a nucleophile directly attacks one of the carbonyl carbons of the NCA ring. This pathway is favored by strong nucleophiles such as primary amines acs.orgdcu.ie. The initiation step involves the nucleophilic addition to the C-5 carbonyl, leading to the formation of a carbamic acid intermediate, which then undergoes decarboxylation to yield an amino-amide. This new primary amine can then act as a nucleophile to attack another NCA monomer, propagating the polymer chain dcu.ie.

The Activated Monomer Mechanism (AMM) , in contrast, is favored by strong bases that are weak nucleophiles, such as tertiary amines or metal alkoxides acs.orgdcu.ie. In this mechanism, the initiator acts as a base, deprotonating the nitrogen of the NCA to form an NCA anion. This "activated monomer" is a potent nucleophile that then attacks another NCA molecule, initiating polymerization dcu.ie. For secondary amine initiators, a coexistence of both NAM and AMM has been proposed acs.org.

The choice of initiator significantly influences the kinetics and control of the polymerization. Primary amines, for instance, often lead to a faster initiation than propagation, resulting in polypeptides with low polydispersity dcu.ie.

The this compound ring possesses two electrophilic carbonyl centers at the C-2 and C-5 positions rsc.org. The regioselectivity of the nucleophilic attack is a critical factor determining the structure of the resulting product. In the context of the Normal Amine Mechanism, the nucleophilic attack predominantly occurs at the C-5 carbonyl carbon. This preference is attributed to the C-5 carbonyl being more sterically accessible and electronically susceptible to nucleophilic addition.

The mechanism of nucleophilic attack at the C-5 position can be described as follows:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbon of the C-5 carbonyl group. This leads to the breaking of the pi bond of the carbonyl and the formation of a tetrahedral intermediate.

Ring-Opening: The tetrahedral intermediate is unstable and undergoes ring-opening through the cleavage of the acyl-oxygen bond.

Decarboxylation: This ring-opening step results in the formation of a carbamic acid intermediate. Carbamic acids are generally unstable and readily lose carbon dioxide to form a new primary amine.

While the C-5 position is the primary site of attack in the NAM, the C-2 carbonyl can also be a target for nucleophiles under certain conditions, although this is less common for amine-initiated polymerizations.

The stereochemistry of the C-4 position, which bears the isopropyl group in this compound, is a crucial aspect of its reactivity, as it dictates the stereochemistry of the resulting poly(valine). During the ring-opening polymerization initiated by nucleophilic attack at the C-5 carbonyl, the stereocenter at C-4 is not directly involved in the bond-breaking or bond-forming events of the ring-opening process.

As a result, the ring-opening polymerization of this compound proceeds with the retention of stereochemistry at the α-carbon. This means that the (R)-configuration of the valine monomer is incorporated into the growing polypeptide chain, leading to the formation of isotactic poly(L-valine) (assuming the use of the L-enantiomer precursor). This stereochemical fidelity is essential for producing polypeptides with well-defined secondary structures, such as α-helices and β-sheets, which are critical for their biological function and material properties.

Decarboxylation is an integral step in the ring-opening of this compound via the Normal Amine Mechanism dcu.ie. Following the nucleophilic attack and ring-opening, the resulting carbamic acid intermediate is highly unstable and spontaneously eliminates carbon dioxide.

Recent studies have shown that acids can play a role in accelerating the decarboxylation of the carbamate (B1207046) intermediate chinesechemsoc.org. For instance, weaker organic acids like acetic acid have been found to accelerate the polymerization rate of NCAs, in part by promoting the decarboxylation step chinesechemsoc.org. This is evidenced by a lower Gibbs free energy of the transition state for decarboxylation in the presence of an acid catalyst chinesechemsoc.org. Conversely, strong acids can inhibit polymerization by protonating the propagating amine chain end chinesechemsoc.org.

Stereoelectronic Factors Governing Reactivity and Stability

The reactivity and stability of the this compound ring are governed by a combination of stereoelectronic effects. These effects arise from the specific spatial arrangement of orbitals and electron density within the molecule.

The substituents on the ring can significantly influence its reactivity. In the case of this compound, the isopropyl group at the C-4 position exerts a steric effect, which can influence the approach of nucleophiles. Electron-donating groups on the N-alkyl substituent of an NCA have been shown to enhance the rate of ring-opening polymerization through an inductive effect, which can counterbalance the negative influence of bulky groups rsc.org.

Furthermore, stereoelectronic effects can influence the conformation of the resulting polypeptide chain. For example, in proline-based systems, which are structurally related to NCAs, the gauche effect of electron-withdrawing groups can stabilize certain ring puckers and influence the cis-trans isomerization of the peptide bond nih.gov. While this compound does not have the same cyclic side chain as proline, the electronic nature of the side chain can still play a role in the conformational preferences of the resulting poly(valine).

Applications of R 4 Isopropyloxazolidine 2,5 Dione in Asymmetric Synthesis

Mechanisms of Stereocontrol in Chiral Auxiliary Applications

Rigid Oxazolidine-Dione Framework Effects on Transition States

The rigid bicyclic-like structure of acylated (R)-4-Isopropyloxazolidine-2,5-dione derivatives significantly restricts the conformational freedom of the reacting molecule. This rigidity is paramount in establishing a predictable stereochemical environment around the reacting center. In reactions such as enolate alkylation or aldol (B89426) additions, the oxazolidine-dione ring system helps to create a well-defined chiral pocket.

Theoretical and experimental studies on related oxazolidinone auxiliaries have established models, such as the Evans model, to predict the stereochemical outcome. While specific transition state models for this compound are not extensively documented in publicly available research, the underlying principles can be extrapolated. The chelation of a metal cation (e.g., Li⁺, Na⁺, or Lewis acids like TiCl₄) between the two carbonyl oxygens of the oxazolidine-dione ring and the carbonyl oxygen of the N-acyl group leads to a rigid, planar transition state. This conformation orients the substituents in a predictable manner, forcing the electrophile to approach from the less sterically hindered face of the enolate.

The planarity enforced by chelation minimizes non-bonding interactions and dictates the trajectory of the incoming electrophile. The fixed orientation of the C4-isopropyl group then effectively shields one face of the enolate, leading to high levels of diastereoselectivity.

Steric and Electronic Influences on Diastereoselectivity

The diastereoselectivity achieved in reactions utilizing this compound as a chiral auxiliary is a direct consequence of the interplay between steric and electronic factors.

Steric Hindrance: The primary steric influence arises from the bulky isopropyl group at the C4 position. In the chelated transition state of an N-acylated derivative, this isopropyl group projects outwards, effectively blocking one of the two faces of the enolate. Consequently, an incoming electrophile will preferentially attack from the opposite, less hindered face, leading to the formation of one diastereomer in excess. The degree of diastereoselectivity is often directly correlated with the steric bulk of the C4-substituent.

Electronic Effects: While steric hindrance is the dominant factor, electronic effects also contribute to the stability of the transition state. The electron-withdrawing nature of the two carbonyl groups in the oxazolidine-2,5-dione (B1294343) ring enhances the acidity of the α-protons of the N-acyl chain, facilitating enolate formation. Furthermore, the electronic properties of the chelating metal and the solvent can modulate the geometry and stability of the transition state, thereby influencing the diastereomeric ratio of the product.

The combination of this rigid framework and the steric bias provided by the isopropyl group makes this compound a powerful tool for controlling stereochemistry in carbon-carbon bond-forming reactions.

Advanced Chiral Building Blocks and Intermediates Derived from this compound

This compound is not only a chiral auxiliary but also a versatile starting material for the synthesis of various advanced chiral building blocks and intermediates. The oxazolidine-2,5-dione ring can be opened by various nucleophiles to yield valuable chiral compounds.

One of the most common applications is in the synthesis of α-amino acids and their derivatives. Ring-opening polymerization of this compound (also known as (R)-Valine-NCA) using various initiators leads to the formation of poly-(R)-valine, a polypeptide with a defined stereochemistry.

Beyond polymerization, the diastereoselective reactions controlled by this auxiliary provide access to a wide range of enantiomerically enriched small molecules. After the desired stereocenter has been set, the auxiliary can be cleaved under mild conditions to reveal the chiral product, and the auxiliary can often be recovered and recycled.

For instance, the aldol reaction of an N-propionyl derivative of this compound with an aldehyde would yield a β-hydroxy carbonyl compound with two new stereocenters. Subsequent cleavage of the auxiliary would provide an enantiomerically pure β-hydroxy acid or a related derivative, which are important precursors for the synthesis of natural products and pharmaceuticals.

While specific, documented examples of the synthesis of complex, non-polymeric chiral building blocks directly from this compound are not widely available in the public domain, the principles of chiral auxiliary-based synthesis strongly suggest its utility in this regard. The following table outlines potential transformations to yield advanced chiral intermediates.

| Starting Material | Reagent(s) | Product Type | Potential Chiral Building Block |

| N-Acyl-(R)-4-isopropyloxazolidine-2,5-dione | 1. Base (e.g., LDA) 2. Electrophile (e.g., Alkyl halide) 3. Hydrolysis | α-Substituted Carboxylic Acid | Enantiomerically enriched α-alkylated carboxylic acids |

| N-Acyl-(R)-4-isopropyloxazolidine-2,5-dione | 1. Lewis Acid (e.g., TiCl₄), Base 2. Aldehyde 3. Hydrolysis | β-Hydroxy Carboxylic Acid | Syn- or anti-β-hydroxy acids |

| This compound | Nucleophile (e.g., an amine) | β-Amino Amide | Chiral dipeptide fragments |

Polymerization Chemistry: R 4 Isopropyloxazolidine 2,5 Dione As a Chiral Monomer

Ring-Opening Polymerization (ROP) for Polypeptide Synthesisresearchgate.netyoutube.comresearchgate.netnih.gov

The most effective and widely utilized method for producing high molecular weight polypeptides from (R)-4-Isopropyloxazolidine-2,5-dione is ring-opening polymerization (ROP). researchgate.netnih.gov This process involves the opening of the heterocyclic oxazolidine-2,5-dione (B1294343) ring and the subsequent formation of amide bonds, creating the polypeptide backbone. The polymerization is driven by the thermodynamic relief of ring strain, although the five-membered ring of an NCA is less strained than smaller cyclic compounds. cmu.ac.th The presence of a heteroatom in the ring structure provides a site for an initiator to attack, which facilitates the polymerization process. youtube.com ROP of NCAs can be initiated through various mechanisms, allowing for significant control over the final polymer structure. researchgate.net

The polymerization of this compound, like other NCAs, can proceed via two primary pathways when amine initiators are used: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). researchgate.net

Normal Amine Mechanism (NAM): This is the most common pathway when primary or secondary amines are used as initiators. researchgate.netresearchgate.net The mechanism involves the nucleophilic attack of the amine initiator on the C5 carbonyl carbon of the NCA ring. This attack leads to the ring opening and the formation of a carbamate (B1207046) intermediate. The carbamate subsequently decarboxylates (loses CO2) to generate a new terminal amine group, which then propagates the polymerization by attacking another monomer. Each initiation and propagation step involves the loss of one molecule of carbon dioxide.

Activated Monomer Mechanism (AMM): The AMM pathway is typically observed when strong, non-nucleophilic bases or tertiary amines are used. researchgate.net In this mechanism, the initiator, acting as a base, deprotonates the nitrogen atom at the N3 position of the NCA ring, creating an "activated monomer" or NCA anion. This highly nucleophilic anion then attacks a neutral NCA monomer at the C5 carbonyl position. This process forms a dimer anion, which continues to propagate the chain. The AMM can sometimes be associated with less control and a higher likelihood of side reactions compared to a well-controlled NAM polymerization.

The choice of initiator is paramount as it dictates the polymerization mechanism and the degree of control over the resulting polypeptide's characteristics.

Primary Amines: These are the most common initiators for controlled ROP of NCAs via the NAM pathway. researchgate.net The initiator becomes covalently bonded to the N-terminus of the polymer chain. This allows for the synthesis of polymers with a defined end-group and for the molecular weight to be controlled by the monomer-to-initiator ratio ([M]/[I]).

Tertiary Amines: As previously mentioned, tertiary amines typically initiate polymerization through the AMM pathway. researchgate.net Their role is more catalytic, as they are generally not incorporated into the final polymer chain. However, control can be poor, often leading to broader molecular weight distributions.

Metal Complexes: Transition metal complexes, such as those based on nickel, cobalt, platinum, or aluminum, have emerged as highly efficient initiators for the controlled and living polymerization of NCAs. mdpi.comresearchgate.net These systems often operate through a coordination-insertion mechanism, where the monomer coordinates to the metal center before insertion into the growing polymer chain. cmu.ac.thresearchgate.net This approach provides excellent control over molecular weight and polydispersity and can prevent side reactions, enabling the synthesis of very high molecular weight polypeptides and complex block copolymers. mdpi.com

Table 1: Initiator Type and Its Effect on NCA Polymerization

| Initiator Type | Predominant Mechanism | Control over Polymerization | Typical Polydispersity (PDI) |

| Primary Amines | Normal Amine (NAM) | Good to Excellent | 1.1 - 1.4 |

| Tertiary Amines | Activated Monomer (AMM) | Poor to Moderate | > 1.5 |

| Metal Complexes | Coordination-Insertion | Excellent | < 1.2 |

Achieving a "living" polymerization is crucial for synthesizing well-defined polypeptides. A living polymerization is characterized by the absence of irreversible chain termination or transfer steps, allowing polymer chains to grow linearly with monomer conversion. vt.edu This enables precise control over molecular weight, low polydispersity, and the ability to create complex architectures like block copolymers. vt.edursc.org

For the ROP of this compound, living characteristics are best achieved using high-purity monomers and solvents, along with carefully selected initiator systems. researchgate.net Transition metal complexes and primary amine hydrochlorides are particularly effective at suppressing side reactions and promoting controlled chain growth. mdpi.com These controlled/living radical polymerization (CLRP) techniques allow for the production of materials with designed microstructures and narrow molecular weight distributions. researchgate.netcmu.edu

Synthesis of Chiral Polypeptides and Block Copolymers from (R)-4-Isopropyloxazolidine-2,5-dioneresearchgate.netresearchgate.net

The use of the enantiomerically pure this compound monomer directly translates to the synthesis of isotactic, chiral poly(L-valine). The inherent chirality of the monomer units guides the polymer to adopt specific secondary structures, which is a defining feature of proteins and peptides. nih.gov

While this compound provides a hydrophobic isopropyl side chain, its true utility in advanced materials often comes from its copolymerization with other NCA monomers bearing functional side chains. By employing controlled/living polymerization techniques, it is possible to create random or block copolymers that combine the properties of poly(L-valine) with other functionalities.

For instance, this compound can be polymerized sequentially with an NCA derived from L-lysine (containing a protected amine) or L-glutamic acid (containing a protected carboxylic acid). After polymerization, the protecting groups can be removed to expose reactive amine or acid functionalities along the polypeptide backbone. This strategy allows for the creation of amphiphilic block copolymers or polypeptides that can be further modified, for example, by attaching drugs, imaging agents, or other polymers. nih.gov

A hallmark of modern polymer chemistry is the ability to precisely control the molecular weight (MW) and polydispersity index (PDI) of polymers. In a controlled/living ROP of this compound, the number-average molecular weight (Mn) can be predetermined by the initial molar ratio of monomer to initiator ([M]/[I]), multiplied by the monomer's molecular weight, assuming complete conversion.

Mn = ([M] / [I]) * MW_monomer * Conversion

The polydispersity index (PDI = Mw/Mn) is a measure of the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a perfectly monodisperse polymer, where all chains have the same length. In practice, controlled polymerizations aim for PDI values as close to 1.0 as possible, typically below 1.2. researchgate.net Achieving this level of control is essential for applications where polymer properties are highly dependent on chain length, such as in self-assembling nanomaterials or therapeutic delivery systems. umd.edu

Table 2: Research Findings on Controlled ROP of NCAs

| Initiator System | Monomer(s) | Target DP¹ | Observed Mn ( g/mol ) | PDI (Mw/Mn) |

| Co(PMe₃)₄ | Valine-NCA | 100 | 11,500 | 1.15 |

| n-Hexylamine/DMF | Valine-NCA, Lysine(Z)-NCA | 200 | 35,800 | 1.21 |

| Ni(bipy)(COD) | Valine-NCA, Leucine-NCA | 250 | 29,100 | 1.09 |

| H₂N-PEO-NH₂ | Valine-NCA | 50 (per side) | 16,300 | 1.18 |

¹DP = Degree of Polymerization ([M]/[I] ratio) Note: Data are representative examples based on typical results for NCA polymerization found in the literature to illustrate the principles of controlled polymerization.

Side Reactions and Termination Pathways in NCA Polymerization

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs), including this compound (L-valine NCA), is a primary method for synthesizing high molecular weight polypeptides. However, the process is frequently complicated by side reactions that can limit control over the polymer's molecular weight, broaden its molecular weight distribution, and affect its final properties. illinois.edumdpi.com These side reactions stem from the multiple reactive sites on the NCA monomer and the propagating polymer chain. mdpi.com

The polymerization can proceed through two main pathways: the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM). illinois.eduresearchgate.net In the NAM, a nucleophilic initiator (commonly a primary amine) attacks the C5 carbonyl of the NCA ring, leading to a linear chain growth process. This is the desired pathway for controlled polymerization. illinois.edu The AMM, however, is initiated by the deprotonation of the NCA's N-H group by a strong base, turning the monomer itself into a nucleophilic initiator. illinois.edu When employing primary amine initiators, the AMM is considered a side reaction that can compete with the NAM, especially at elevated temperatures. researchgate.net

Several termination and chain-transfer reactions can occur, leading to "dead" polymer chains that are no longer reactive. illinois.edu These pathways are often initiated by impurities present in the monomer or solvent, such as water, acids, or acid chlorides. illinois.edu Water, for instance, can act as a chain-transfer agent. illinois.edu The solvent itself can also be a source of termination. N,N-dimethylformamide (DMF), a common solvent for NCA polymerization, can decompose or react with propagating chain ends, leading to termination. researchgate.net

Key strategies to minimize these undesirable reactions include the stringent purification of monomers and solvents, the use of high-vacuum techniques, and the optimization of reaction conditions. illinois.edumdpi.com Notably, lowering the reaction temperature has been shown to be effective in suppressing side reactions, as the activation barriers for these pathways can be similar to that of chain propagation. illinois.eduresearchgate.net By reducing the temperature, the desired propagation via the NAM can be favored over termination and transfer events. researchgate.net

The following table summarizes the major side reactions and termination pathways encountered during NCA polymerization.

Table 1: Common Side Reactions and Termination Pathways in NCA Polymerization

| Reaction Type | Description | Consequence |

|---|---|---|

| Activated Monomer Mechanism (AMM) | Deprotonation of the NCA monomer by a base, followed by the monomer acting as a nucleophilic initiator. illinois.edu | Loss of control over initiation, leading to broader molecular weight distribution. illinois.edu |

| Chain Transfer | Transfer of the active center to another molecule, such as water or other impurities, which then initiates a new chain. illinois.edu | Broadens molecular weight distribution and makes it difficult to predict the final molecular weight. illinois.edu |

| Termination by Solvent | The propagating chain end reacts with the solvent. For example, formyl end groups can be formed in DMF. researchgate.net | Creates "dead" polymer chains, limiting the final molecular weight and preventing block copolymer formation. illinois.eduresearchgate.net |

| Termination by Impurities | Propagating chains react with acidic or electrophilic impurities (e.g., acid chlorides, isocyanates) often present in the NCA monomer. illinois.edu | Prematurely quenches propagating chains, resulting in lower molecular weights. illinois.edu |

| Intramolecular Cyclization | The active chain end can react with a carbonyl group within the same chain, leading to the formation of cyclic byproducts (e.g., diketopiperazines), especially at the dimer stage. | Reduces polymer yield and can complicate purification. |

Stereoselective Polymerization and Formation of Stereoregular Poly(amino acid)s

The stereochemistry of the resulting polypeptide is dictated by the chirality of the monomer used in the polymerization. The use of an enantiomerically pure monomer such as this compound, derived from L-valine, is fundamental to producing stereoregular, isotactic poly(L-valine). This stereochemical regularity allows the polymer chains to adopt well-defined secondary structures, such as α-helices and β-sheets, which are crucial for the material's physical and biological properties. acs.org

The degree of stereocontrol during polymerization is highly dependent on the choice of initiator and reaction conditions. While traditional initiators like primary amines can produce stereoregular polymers, the side reactions discussed previously can disrupt the regularity of the chain. illinois.eduresearchgate.net To achieve a higher degree of control and synthesize well-defined, stereoregular polypeptides, advanced initiator systems have been developed.

Transition metal complexes, such as those based on cobalt or nickel, have been shown to facilitate living polymerizations of NCAs. illinois.edu These initiators operate through a mechanism involving the oxidative addition of the metal into the NCA anhydride (B1165640) bond, creating a metallacyclic active species. This propagating species controls the addition of subsequent monomer units, effectively suppressing side reactions and allowing for the synthesis of polymers with predictable molecular weights, narrow distributions, and high stereochemical fidelity. illinois.edu

Another strategy to enhance control involves using primary amine hydrochlorides as initiators. nih.gov This approach can prohibit side reactions associated with the basicity and nucleophilicity of both the initiator and the propagating amine chain end, favoring the desired normal amine mechanism and preserving the stereochemistry of the polymer. nih.gov

The formation of secondary structures during the polymerization itself can influence the reaction kinetics. acs.org For some NCA systems, the transition from a random coil to a more ordered α-helical structure in the growing polypeptide chain can lead to an acceleration in the rate of polymerization. acs.orgresearchgate.net This phenomenon, known as cooperative covalent polymerization, highlights the interplay between the polymer's stereochemistry, its conformation, and the polymerization process. acs.org The bulky isopropyl side chain of the valine residue in poly(L-valine) strongly influences its preferred secondary structure, often favoring the formation of β-sheets.

The following table summarizes various initiator types and their general impact on the stereoselectivity of NCA polymerization.

Table 2: Influence of Initiator Type on Stereoselective NCA Polymerization

| Initiator Type | Mechanism of Control | Typical Outcome for Stereoregularity |

|---|---|---|

| Primary Amines (e.g., n-hexylamine) | Primarily "Normal Amine Mechanism" (NAM), but can be complicated by the "Activated Monomer Mechanism" (AMM) and other side reactions. illinois.eduresearchgate.net | Can produce stereoregular polymers, but control can be limited, leading to broader polydispersity. mdpi.comresearchgate.net |

| Primary Amine Hydrochlorides | Suppresses side reactions related to basicity (e.g., AMM) by protonating the amine, favoring a more controlled NAM pathway. nih.gov | Enhanced control over polymerization, leading to well-defined stereoregular polymers. nih.gov |

| Transition Metal Complexes (e.g., Co, Ni) | Forms a covalent metallacyclic propagating species that controls monomer addition and minimizes side reactions. illinois.edu | Provides excellent control, enabling living polymerization and the synthesis of highly stereoregular block copolypeptides. illinois.edu |

| Strong Bases (e.g., Tertiary Amines, Alkoxides) | Primarily "Activated Monomer Mechanism" (AMM), where the deprotonated monomer acts as the initiator. illinois.edu | Generally leads to poor control over molecular weight and stereochemistry due to competing side reactions. illinois.edu |

Computational and Theoretical Investigations of R 4 Isopropyloxazolidine 2,5 Dione

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of molecules. For (R)-4-isopropyloxazolidine-2,5-dione, these studies would typically employ methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory to optimize the geometry of the molecule. The calculations would yield key structural parameters.

Although specific published data for the optimized geometry of Valine NCA is scarce, the general structure of NCAs is well-established, featuring a five-membered ring. mdpi.com The isopropyl side chain at the C4 position adopts specific conformations to minimize steric strain. Conformational analysis, often performed through techniques like relaxed potential energy surface (PES) scans, would reveal the rotational barriers and the most stable orientations of this isopropyl group relative to the oxazolidinedione ring. For instance, studies on poly(γ-chloropropyl-l-glutamates) derived from the corresponding NCA have shown that the polymer adopts stable α-helical conformations, a property influenced by the monomer's structure. nih.gov

Table 1: Representative Predicted Structural Parameters for a Generic α-Amino Acid N-Carboxyanhydride Ring (Note: These are typical values and would be refined by specific calculations for this compound)

| Parameter | Predicted Value Range |

| C2=O2 Bond Length | 1.18 - 1.20 Å |

| C5=O5 Bond Length | 1.19 - 1.21 Å |

| C2-N3 Bond Length | 1.38 - 1.42 Å |

| N3-C4 Bond Length | 1.45 - 1.48 Å |

| C4-C5 Bond Length | 1.52 - 1.55 Å |

| C5-O1 Bond Length | 1.35 - 1.39 Å |

| O1-C2 Bond Length | 1.40 - 1.44 Å |

| C4-N3-C2 Bond Angle | 108° - 112° |

| N3-C4-C5 Bond Angle | 100° - 104° |

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

DFT is a workhorse in computational chemistry for elucidating reaction mechanisms. The primary reaction of interest for this compound is its ring-opening polymerization (ROP), which is the most common method for synthesizing polypeptides. mdpi.comfrontiersin.org DFT studies on the ROP of analogous NCAs, such as those derived from alanine (B10760859) and sarcosine, have provided detailed mechanistic insights applicable to Valine NCA. acs.orgnih.gov

The "normal amine mechanism" (NAM) is a widely accepted pathway for ROP initiated by primary amines. nih.govacs.org This mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the NCA ring, followed by ring-opening and subsequent decarboxylation to regenerate an amine terminus on the growing polymer chain. acs.orgacs.org DFT calculations are used to map out the entire reaction pathway, identifying all intermediates and transition states.

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS). DFT calculations allow for the precise location of TS structures along the reaction coordinate and the calculation of their energies, which correspond to the activation barriers of the reaction steps. nih.govnih.gov

For the ROP of NCAs, there has been debate about the rate-determining step (RDS). Some studies suggest the initial nucleophilic attack of the amine on the C5 carbonyl is the RDS, while others propose it is the subsequent decarboxylation step. acs.orgnih.govnih.gov DFT calculations on L-alanine-NCA and sarcosine-NCA have shown that the amine addition to the C5 carbonyl has a higher free energy barrier (ΔG‡) than the decarboxylation step, identifying the initial attack as the RDS in those systems. nih.govrsc.org Conversely, a DFT study on a trimethylsilyl (B98337) (TMS)-amine initiated polymerization found that the decarboxylation step was rate-determining. nih.govacs.org

The complete energy landscape, or potential energy surface, maps the energy of the system as a function of the geometric changes during the reaction. These landscapes, constructed from DFT calculations, provide a visual representation of the reaction pathway, showing the relative energies of reactants, intermediates, transition states, and products. researchgate.netnih.gov For Valine NCA, the energy landscape would be influenced by the steric bulk of the isopropyl group, potentially raising the activation energy for the nucleophilic attack compared to less hindered NCAs like glycine (B1666218) or alanine NCA.

Computational methods are powerful in predicting the selectivity of chemical reactions.

Chemoselectivity: In the context of NCA polymerization, this refers to the preference for the amine initiator to attack the NCA monomer rather than the growing polymer chain, which is crucial for a controlled polymerization.

Regioselectivity: The NCA ring has two electrophilic carbonyl carbons (C2 and C5). DFT calculations consistently show that the nucleophilic attack preferentially occurs at the C5 carbonyl carbon. This is because the C5 position is part of a carbamate-like moiety, making it more electrophilic and susceptible to attack compared to the C2 carbon. mdpi.com

Stereoselectivity: This is particularly important in the polymerization of chiral NCAs like this compound. The stereochemistry of the growing polymer chain can influence the rate at which it incorporates the next chiral monomer. Experimental studies on the polymerization of phenylalanine NCA have shown that the reaction can be highly stereoselective, with a preference for the reaction between the growing chain end and an NCA of the same chirality. capes.gov.br This phenomenon, known as stereoregulation, is influenced by the solvent and the initiator used. researchgate.netcapes.gov.br DFT calculations can model the transition states for the addition of D- and L-monomers to a growing chain with a specific chirality, allowing for the prediction of which pathway is energetically favored.

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity. Computational chemistry provides a suite of descriptors derived from the calculated wavefunction that quantify these properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. dergipark.org.tr

For this compound, the HOMO would likely be distributed over the oxygen and nitrogen atoms of the ring, which possess lone pairs of electrons. The LUMO is expected to be localized on the electrophilic C5 carbonyl group, consistent with this site being the center for nucleophilic attack. researchgate.net DFT calculations would provide the precise energies and spatial distributions of these orbitals.

Table 2: Conceptual Reactivity Descriptors from FMO Theory (Note: Values would be obtained from specific DFT calculations)

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability |

| Ionization Potential (I) | ≈ -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | ≈ -ELUMO | Energy released when gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the surface of a molecule. mdpi.com It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. rsc.org In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electron density and are susceptible to electrophilic attack, while regions of positive potential (colored blue) indicate electron deficiency and are prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would clearly show negative potential around the carbonyl oxygen atoms, indicating their nucleophilic character. researchgate.net Conversely, a significant region of positive potential would be located around the C5 carbonyl carbon, confirming it as the primary electrophilic site for the ring-opening reaction. mdpi.com The N-H proton would also exhibit a positive potential, highlighting its acidic nature. mdpi.com These maps provide a clear, intuitive picture that aligns with and reinforces the predictions from FMO theory and mechanistic studies.

Fukui Functions and Local Reactivity Descriptors

To comprehend the chemical reactivity and site selectivity of a molecule, conceptual DFT offers a powerful toolkit in the form of local reactivity descriptors. Among the most widely used are Fukui functions, which help to identify the regions within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. rsc.orgnih.govwikipedia.org

The Fukui function, ƒ(𝐫), is defined as the derivative of the electron density, ρ(𝐫), with respect to the total number of electrons, N, at a constant external potential. wikipedia.org In practice, it is often calculated using a finite difference approximation, leading to three main types of Fukui functions:

ƒ+ (for nucleophilic attack): This function indicates the sites where an additional electron is most favorably accommodated. rowansci.com

ƒ- (for electrophilic attack): This function points to the sites from which an electron is most easily removed. rowansci.com

ƒ0 (for radical attack): This is typically an average of ƒ+ and ƒ-. researchgate.net

For this compound, the NCA ring possesses several potential reactive sites: the two carbonyl carbons (C2 and C5), the nitrogen atom, and the oxygen atoms. mdpi.com DFT calculations on related NCA systems have shown that the ring-opening polymerization, a key reaction of these molecules, is initiated by a nucleophilic attack on one of the carbonyl carbons. frontiersin.org Fukui function analysis would allow for a quantitative prediction of which carbonyl is more electrophilic and thus more susceptible to attack by an initiator, such as a primary amine.

The general consensus from studies on various NCAs is that the C5 carbonyl is the most electrophilic center and the primary site for nucleophilic attack in the normal amine mechanism (NAM) of polymerization. frontiersin.orgacs.org An analysis of the Fukui functions for this compound would be expected to support this trend. The isopropyl group at the C4 position, being an electron-donating group, might slightly modulate the reactivity compared to other NCAs, but the fundamental reactivity pattern is anticipated to remain the same.

Below is an illustrative table of how condensed Fukui function values could be presented for the key atoms of the this compound ring. The atom with the highest ƒ+ value would be the most likely site for nucleophilic attack.

Table 1: Hypothetical Condensed Fukui Function (ƒ+) Values for Key Atoms of this compound Please note: This table is for illustrative purposes to demonstrate the type of data generated from a Fukui analysis and is not based on published experimental data for this specific molecule.

| Atom | ƒ+ (for Nucleophilic Attack) | Reactivity Rank |

| C2 (Carbonyl) | 0.25 | 2 |

| C4 | 0.05 | 4 |

| C5 (Carbonyl) | 0.45 | 1 |

| N3 | 0.10 | 3 |

| O1 | 0.08 | --- |

| O (on C2) | 0.04 | --- |

| O (on C5) | 0.03 | --- |

Molecular Dynamics (MD) Simulations in Reaction and Conformational Studies

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into conformational changes, solvent effects, and the dynamics of reaction pathways that are complementary to static DFT calculations.

For NCAs like this compound, MD simulations are particularly valuable for investigating the intricacies of ring-opening polymerization. Recent research has highlighted that the polymerization process can be significantly influenced by the secondary structure of the growing polypeptide chain. acs.org For instance, as a polypeptide chain elongates, it can adopt a helical structure. This newly formed helix can then act as a "macroinitiator" or catalyst, influencing how subsequent NCA monomers approach and bind to the reactive chain end.

MD simulations can be employed to:

Visualize Binding Interactions: Simulations can model the non-covalent interactions between an NCA monomer and the growing polymer chain. This can reveal the preferred orientation of the monomer as it approaches the reactive terminus, which is crucial for the subsequent chemical reaction. acs.org

Study Conformational Dynamics: The flexibility of the oxazolidine-2,5-dione (B1294343) ring and the orientation of the isopropyl side chain can be studied. Different conformers may exhibit different reactivities, and MD simulations can quantify the energy landscape of these conformations.

Elucidate Solvent Effects: The role of the solvent in stabilizing or destabilizing reactants, transition states, and products can be explicitly modeled, providing a more realistic picture of the reaction environment.

A hypothetical MD study on the polymerization of this compound could explore the interaction between the monomer and a growing poly(valine) chain. The findings could be summarized in a conceptual table as shown below.

Table 2: Conceptual Findings from a Hypothetical MD Simulation Study This table illustrates potential insights from an MD simulation and is not based on published experimental data.

| Studied Aspect | Potential Findings | Implication for Reactivity |

| Monomer-Polymer Binding | The NCA monomer preferentially binds to the N-terminus of the helical polymer chain through hydrogen bonds involving the monomer's carbonyl groups. | Pre-organization of the monomer at the reaction site can accelerate the rate of polymerization. |

| Side Chain Orientation | The isopropyl side chain of the monomer orients away from the polymer backbone to minimize steric hindrance. | The steric bulk of the valine side chain influences the rate of polymerization compared to NCAs with smaller side chains. |

| Solvent Shell Structure | In a solvent like Dichloromethane (DCM), a less polar solvent, there is a more ordered solvent shell around the reactants, promoting interaction. | Explains why certain solvents are more effective for controlled polymerization of NCAs. |

Future Research Directions and Emerging Applications

Integration with Advanced Catalytic Systems for Enhanced Enantioselectivity

The enantiopure nature of (R)-4-isopropyloxazolidine-2,5-dione makes it a valuable precursor for stereospecific polymerizations. Future research is geared towards integrating this monomer with advanced catalytic systems to achieve superior control over the enantioselectivity of the resulting polymers and other synthesized molecules.

The development of chiral organocatalysts and metal complexes is a promising direction. nih.gov For instance, chiral bifunctional catalysts, which possess both a Lewis basic site to activate the monomer and a Brønsted acidic site to activate the initiator, can enhance the rate and stereocontrol of ROP. rsc.orgnih.gov The use of chiral 1,3-oxazolidine ligands in asymmetric catalysis has shown potential in a variety of reactions, and similar principles can be applied to systems involving this compound. rsc.org

The exploration of organocatalysts such as fluorinated alcohols and conjugated cationic catalysts is also a burgeoning field. nih.govnih.gov These catalysts can operate through mechanisms like cooperative hydrogen bonding or cation-dipole interactions to accelerate polymerization and improve control, which can be harnessed to preserve and even amplify the stereochemical information from the chiral monomer. nih.govnih.gov

| Catalyst Type | Potential Advantage for this compound | Research Focus |

| Chiral Bifunctional Catalysts | Enhanced stereocontrol and rate of polymerization. | Design of catalysts with optimized geometry for specific NCA monomers. |

| Chiral Oxazolidine Ligands | High enantioselectivity in a range of asymmetric reactions. | Application in reactions beyond polymerization, using the oxazolidinedione as a chiral auxiliary. rsc.org |

| Fluorinated Alcohols | Fast and selective organocatalytic ROP without a cocatalyst. nih.gov | Understanding the role of hydrogen bonding in enantioselective polymerization. nih.gov |

| Conjugated Cationic Catalysts | Remarkable enhancement of reaction rate and controllability. nih.gov | Exploring the cation-dipole interactions for stereospecific polymer synthesis. nih.gov |

Development of Novel Polymer Architectures and Functional Polypeptides

The synthesis of polypeptides through the ring-opening polymerization of NCAs is a well-established field, yet the quest for novel polymer architectures with tailored functionalities continues to drive research. rsc.orgresearchgate.netrsc.org this compound, as a source of valine units, can be incorporated into a variety of complex polymer structures.

Future work will likely focus on the synthesis of advanced block copolymers, star-shaped polymers, and polymer brushes. The controlled living polymerization of this compound, followed by sequential addition of other NCA monomers, can lead to the formation of well-defined block copolymers with distinct hydrophobic and hydrophilic segments. illinois.edu These amphiphilic block copolymers have potential applications in drug delivery, gene therapy, and nanotechnology. rsc.org

Furthermore, the incorporation of functional groups into the polypeptides derived from this compound is a key area of future research. This can be achieved either by copolymerizing with functionalized NCAs or through post-polymerization modification of the polyvaline chains. Such functional polypeptides could exhibit stimuli-responsive behavior, enhanced biocompatibility, or specific catalytic activities. rsc.org

| Polymer Architecture | Synthetic Strategy | Potential Application |

| Block Copolymers | Sequential living polymerization of this compound with other NCAs. illinois.edu | Drug delivery, nanocarriers. rsc.org |

| Star-shaped Polymers | ROP initiated from a multifunctional core. | High-density functional materials, viscosifiers. |

| Polymer Brushes | Grafting of polyvaline chains from a surface or a polymer backbone. | Biocompatible coatings, smart surfaces. |

| Functional Polypeptides | Copolymerization with functional NCAs or post-polymerization modification. rsc.org | Stimuli-responsive materials, biocatalysts. |

Exploration of this compound in Cascade Reactions and Multicomponent Synthesis

While primarily utilized in polymerization, the reactivity of the oxazolidinedione ring presents opportunities for its use in more complex synthetic transformations like cascade and multicomponent reactions (MCRs). This remains a largely unexplored frontier with significant potential.

One emerging area is the use of NCAs in tandem reactions. For instance, a one-pot synthesis of NCAs directly from amino acids and carbon dioxide has been reported, followed by their in-situ conversion into medicinally active alkaloids. rsc.org This demonstrates the feasibility of integrating the formation and reaction of the NCA in a single process, a hallmark of cascade reactions. Future research could expand this concept to a wider range of target molecules using this compound as the chiral starting material.

The application of this compound in well-known MCRs like the Passerini and Ugi reactions is another intriguing possibility. nih.govwikipedia.orgorganic-chemistry.org Although not yet extensively documented, the oxazolidinedione could theoretically act as a chiral component in these reactions, leading to the synthesis of highly functionalized and stereochemically complex peptide-like molecules. The development of conditions that favor the participation of the NCA in these reactions over polymerization will be a key challenge.

| Reaction Type | Potential Role of this compound | Research Challenges |

| Cascade Reactions | In-situ formation and subsequent transformation into complex molecules. rsc.org | Development of compatible reaction conditions for sequential steps. |

| Passerini Reaction | Chiral carboxylic acid surrogate or a component that undergoes ring-opening. wikipedia.orgorganic-chemistry.org | Controlling the reactivity to favor MCR over polymerization. |

| Ugi Reaction | Chiral acid or amine component after in-situ ring opening. | Compatibility with the diverse range of Ugi reactants. |

Advanced In-situ Spectroscopic Techniques for Mechanistic Elucidation during Synthesis and Reaction

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and developing new applications. Advanced in-situ spectroscopic techniques are powerful tools for achieving this.

Real-time Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy can be employed to monitor the kinetics of NCA polymerization. pnas.orgcopernicus.orgcopernicus.org These techniques allow for the direct observation of monomer consumption and polymer formation, providing valuable data on reaction rates and the influence of different catalysts and conditions. pnas.org For example, in-situ FTIR can track the disappearance of the NCA carbonyl bands and the appearance of the amide bands of the polypeptide backbone.

Such studies can also shed light on the mechanistic details of the polymerization, such as the competition between the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). The ability to monitor these processes in real-time can help in designing strategies to suppress undesirable side reactions and to produce well-defined polymers with high fidelity. nih.gov

| Spectroscopic Technique | Information Gained | Future Research Directions |

| In-situ NMR Spectroscopy | Reaction kinetics, identification of intermediates, end-group analysis. copernicus.orgacs.org | Development of faster acquisition methods for rapid polymerization reactions. copernicus.org |

| In-situ FTIR Spectroscopy | Monomer conversion, secondary structure formation of the polypeptide. pnas.org | Correlation of spectroscopic data with polymer properties. |

| Mass Spectrometry (e.g., MALDI-TOF) | Polymer molecular weight distribution, end-group fidelity. nih.gov | Application to the analysis of complex polymer architectures. |

Q & A

Basic Research Questions

Q. What are the key structural features of (R)-4-Isopropyloxazolidine-2,5-dione, and how do they influence its reactivity?

- The compound features an oxazolidine-2,5-dione core with a chiral (R)-isopropyl substituent at the 4-position. The isopropyl group introduces steric hindrance, influencing regioselectivity in reactions like nucleophilic substitutions or cycloadditions. The stereochemistry at the 4-position also affects enantioselective interactions in asymmetric synthesis .

- Methodological Insight : Use X-ray crystallography or NMR to confirm stereochemistry and spatial arrangement. Computational modeling (e.g., DFT) can predict steric and electronic effects on reaction pathways.

Q. What synthetic routes are commonly employed for this compound?

- Synthesis typically involves cyclization of chiral amino acid derivatives. For example, reacting (R)-2-amino-3-methylbutanoic acid with phosgene or equivalent carbonylating agents under basic conditions yields the oxazolidine-2,5-dione ring .

- Methodological Insight : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance enantiomeric purity. Monitor via chiral HPLC or polarimetry.

Q. How does the stereochemistry of the isopropyl group affect its application in asymmetric catalysis?

- The (R)-configuration directs spatial orientation during substrate binding in catalytic processes, such as in Evans auxiliaries for enantioselective aldol reactions. The isopropyl group stabilizes transition states through van der Waals interactions .

- Methodological Insight : Compare reaction outcomes with its (S)-enantiomer (CAS 43089-05-0) to assess enantioselectivity differences. Use kinetic studies to quantify stereochemical influence .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate racemization during functionalization of this compound?

- Racemization risks increase under acidic/basic conditions or elevated temperatures. Use mild reagents (e.g., DCC for couplings) and low-temperature protocols. Solvent choice (e.g., dichloromethane over ethanol) can reduce side reactions .

- Methodological Insight : Track enantiomeric excess (EE) via time-resolved chiral analysis. Design experiments with controlled pH and temperature gradients to identify stability thresholds.

Q. What strategies are effective for modifying the oxazolidine-2,5-dione ring to enhance biological activity?

- Introduce electron-withdrawing groups (e.g., halogens) at the 3-position to increase electrophilicity, improving interactions with biological targets like enzymes. Alternatively, substitute the isopropyl group with bulkier substituents (e.g., tert-butyl) to modulate binding affinity .

- Methodological Insight : Employ structure-activity relationship (SAR) studies with analogs (e.g., 4-(4-Bromophenyl)- or 4-(tert-butyl)- variants). Validate via in vitro assays (e.g., IC50 measurements for enzyme inhibition) .

Q. How do structural variations in oxazolidine-2,5-dione derivatives impact their metabolic stability?

- The isopropyl group enhances lipophilicity, potentially slowing hepatic clearance compared to polar analogs (e.g., 4-hydroxybenzyl derivatives). However, steric shielding may reduce susceptibility to hydrolytic ring-opening .

- Methodological Insight : Perform metabolic stability assays using liver microsomes. Compare half-life (t½) of this compound with analogs like (S)-4-Allyloxazolidine-2,5-dione (CAS 158257-41-1) .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activities of oxazolidine-2,5-dione derivatives: How to reconcile conflicting data?